1h-Pyrazolo[3,4-d]pyrimidine

Catalog No.
S600887
CAS No.
271-80-7
M.F
C5H4N4
M. Wt
120.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1h-Pyrazolo[3,4-d]pyrimidine

CAS Number

271-80-7

Product Name

1h-Pyrazolo[3,4-d]pyrimidine

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidine

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

InChI

InChI=1S/C5H4N4/c1-4-2-8-9-5(4)7-3-6-1/h1-3H,(H,6,7,8,9)

InChI Key

QUKPALAWEPMWOS-UHFFFAOYSA-N

SMILES

C1=C2C=NNC2=NC=N1

Synonyms

A-420983, pyrazolo(3,4-d)pyrimidine

Canonical SMILES

C1=C2C=NNC2=NC=N1

As a Scaffold in Medicinal Chemistry

1H-Pyrazolo[3,4-d]pyrimidine serves as a crucial scaffold in medicinal chemistry due to its ability to form the core structure of various bioactive compounds []. This heterocyclic ring system, containing five-membered pyrazole and pyrimidine rings fused together, offers diverse possibilities for introducing functional groups, leading to a wide range of potential drug candidates [].

Potential for Anti-Cancer Agents

Research has explored the potential of 1H-pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents, particularly targeting the Epidermal Growth Factor Receptor (EGFR) [, ]. EGFR plays a vital role in the growth and survival of various cancer cells. Inhibiting this receptor can hinder tumor development and progression []. Studies have shown that specific derivatives, like compound 12b, exhibit promising anti-proliferative activity against different cancer cell lines [].

Ongoing Research and Development

The development of 1H-pyrazolo[3,4-d]pyrimidine-based anti-cancer agents is an active area of research. Scientists are continually designing and synthesizing novel derivatives to improve their potency, selectivity, and pharmacokinetic properties [, ]. Further investigations are underway to evaluate their efficacy and safety in pre-clinical and clinical settings.

Beyond Anti-Cancer Applications

While research on the anti-cancer properties of 1H-pyrazolo[3,4-d]pyrimidine derivatives is prominent, exploration of its potential in other therapeutic areas is ongoing. Studies suggest potential applications in developing drugs for various diseases, including:

  • Antimicrobial agents: Research has explored the synthesis and evaluation of 1H-pyrazolo[3,4-d]pyrimidinone derivatives as potential antimicrobial agents.
  • Other therapeutic targets: Further investigations are underway to explore the potential of this scaffold in targeting other disease-associated proteins and enzymes.

1H-Pyrazolo[3,4-d]pyrimidine is a heterocyclic compound characterized by a fused pyrazole and pyrimidine ring system. This compound exhibits significant structural diversity, which contributes to its varied biological activities. The core structure consists of a pyrazole ring (a five-membered ring containing two nitrogen atoms) fused to a pyrimidine ring (a six-membered ring containing two nitrogen atoms), resulting in unique electronic properties and reactivity patterns.

1H-Pyrazolo[3,4-d]pyrimidine can undergo various chemical transformations, including:

  • Condensation Reactions: The compound can be synthesized through multi-component reactions involving hydrazines and isothiocyanates, yielding derivatives with enhanced biological activity .
  • Cyclization: Refluxing with different reagents can lead to the formation of complex derivatives, such as thioxo-pyrazolo derivatives .
  • Substitution Reactions: Electrophilic substitutions at various positions on the aromatic rings allow for the introduction of diverse functional groups, enhancing the compound's pharmacological profile .

1H-Pyrazolo[3,4-d]pyrimidine derivatives have been studied extensively for their biological activities:

  • Antitumor Activity: Certain derivatives exhibit potent inhibitory effects against various cancer cell lines, including lung and breast cancer cells, with IC50 values significantly lower than conventional chemotherapeutics like doxorubicin .
  • Enzyme Inhibition: These compounds have shown promise as inhibitors of specific enzymes such as phosphodiesterase-5 and epidermal growth factor receptor tyrosine kinases, making them potential candidates for targeted cancer therapies .

The synthesis of 1H-Pyrazolo[3,4-d]pyrimidine can be achieved through several methods:

  • Multi-Component Reactions: A common approach involves the reaction of hydrazines with carbonyl compounds and isothiocyanates under acidic or basic conditions to yield diverse derivatives in high yields .
  • Reflux Methods: Heating reactions in solvents like ethanol or under solvent-free conditions can facilitate cyclization and substitution processes that generate various functionalized products .
  • Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods that utilize less hazardous reagents and solvents, promoting sustainable practices in drug development .

1H-Pyrazolo[3,4-d]pyrimidine derivatives are being explored for various applications:

  • Pharmaceutical Development: Their potential as anticancer agents has led to extensive research aimed at developing new therapeutics targeting specific cancer pathways.
  • Biochemical Research: These compounds serve as valuable tools in studying enzyme mechanisms and cellular signaling pathways due to their ability to inhibit key biological targets.

Interaction studies have demonstrated that 1H-Pyrazolo[3,4-d]pyrimidine derivatives can effectively bind to target proteins involved in cancer progression. Molecular docking studies have provided insights into their binding affinities and modes of action against targets such as epidermal growth factor receptors. These studies help elucidate structure-activity relationships critical for optimizing therapeutic efficacy .

1H-Pyrazolo[3,4-d]pyrimidine shares structural similarities with several other heterocyclic compounds. Some notable comparisons include:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-d]pyrimidineFused pyrazole and pyrimidine ringsAntitumor activity; enzyme inhibition
Pyrazolo[1,5-a]pyrimidineDifferent fusion pattern; similar reactivityAntidepressant properties
Pyrido[3,2-e][1,2,4]triazineContains triazine; different nitrogen countAntiviral activity
Imidazo[4,5-b]pyridineImidazole fused with pyridineAntimicrobial activity

The unique combination of nitrogen atoms in the fused rings of 1H-Pyrazolo[3,4-d]pyrimidine contributes to its distinct pharmacological profile compared to these similar compounds. This uniqueness enhances its potential as a scaffold for developing novel therapeutic agents targeting various diseases.

XLogP3

0.2

Other CAS

271-80-7

Wikipedia

Pyrazolo(3,4-d)pyrimidine

Dates

Modify: 2023-08-15

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